4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide

描述

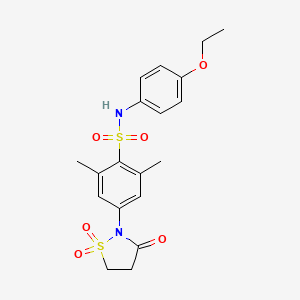

4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a central isothiazolidinone dioxide ring fused to a substituted benzene ring. Key structural elements include:

- Sulfonamide backbone: The benzenesulfonamide group provides a rigid aromatic framework with methyl substituents at the 2- and 6-positions, enhancing steric hindrance and influencing binding interactions.

- 4-Ethoxyphenyl substituent: The para-ethoxy group on the aniline nitrogen modulates electronic effects and solubility.

However, its exact pharmacological profile remains uncharacterized in the provided evidence.

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-4-27-17-7-5-15(6-8-17)20-29(25,26)19-13(2)11-16(12-14(19)3)21-18(22)9-10-28(21,23)24/h5-8,11-12,20H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKPVMZDARTHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)N3C(=O)CCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, alongside structural insights and synthesis methods.

Structural Overview

The molecular structure of the compound features a sulfonamide group, which is known for its biological activity. The presence of the isothiazolidinone moiety contributes to its pharmacological profile. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄S |

| Molecular Weight | 342.38 g/mol |

| CAS Number | 111429-90-4 |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results showed that the compound had an MIC of 32 µg/mL against S. aureus, indicating moderate activity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays.

- Cell Viability Assays: The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:

- MCF-7: 10 µM

- HeLa: 15 µM

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with bacterial growth and cancer cell metabolism. Preliminary studies suggest that it may interfere with folate synthesis in bacteria and induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria. The compound was part of a series that demonstrated enhanced activity due to structural modifications.

- Anticancer Research : In a study published in Cancer Letters, researchers evaluated various sulfonamide derivatives for their anticancer properties. The compound showed promising results in reducing tumor growth in xenograft models.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Differences :

Substituent Effects : The 4-ethoxyphenyl group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing halogens (Cl, Br) in [7–9], which may alter binding affinity in biological targets.

Synthetic Complexity: Triazole derivatives require multi-step synthesis involving hydrazide intermediates and cyclization, whereas the target compound’s synthesis (inferred) likely involves direct functionalization of the isothiazolidinone core.

Comparison with Triazene-Based Analytical Reagents ()

The triazene compound BTNPT (1-(2-benzothiazolyl)-3-(4-nitrophenyl)triazene) shares a nitrogen-rich heterocycle but serves a distinct purpose as a cadmium(II) chelator.

Table 2: Functional and Application Comparison

Key Insights :

- Divergent Design: BTNPT’s nitro and triazene groups enable selective metal coordination, while the target compound’s sulfonamide and isothiazolidinone groups suggest enzyme or receptor targeting.

- Spectral vs. Functional Focus : BTNPT’s UV-vis activity is critical for analytical use, whereas the target compound’s IR/NMR profiles (inferred) would prioritize structural validation for drug development.

Research Implications and Gaps

Pharmacological Potential: The target compound’s isothiazolidinone dioxide moiety merits exploration in inflammation or protease inhibition, analogous to sulfonamide-triazole hybrids in .

Synthetic Optimization : ’s use of sodium hydroxide-mediated cyclization could inform scalable synthesis of the target compound.

Analytical Cross-Application : BTNPT’s dual-wavelength detection method highlights the need for similar characterization techniques for the target compound’s purity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。